molecular formula C18H16BrNO3S B2429748 N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide CAS No. 2248959-47-7

N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide

Cat. No. B2429748
CAS RN: 2248959-47-7
M. Wt: 406.29
InChI Key: DBMHVQOHXPMTEE-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide” is a complex organic compound. It contains a sulfonamide group (-SO2NH2), which is often found in various pharmaceutical agents, particularly antibiotics . The compound also contains a bromophenyl group, which is a common motif in medicinal chemistry and materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonamide group and the introduction of the bromophenyl and ethoxynaphthalene moieties. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the sulfonamide, bromophenyl, and ethoxynaphthalene groups. Techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are typically used to confirm the structure of synthesized compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the bromine atom on the bromophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Reactivity

N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide and similar compounds are used in organic chemistry for various purposes. For instance, the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide involves active agents in 1,4-addition and electrocyclization reactions, with 2-(4-bromophenyl)-N,N-dimethylethenesulfonamide being an example of such compounds (Kharkov University Bulletin Chemical Series, 2020).

Enzyme Inhibition

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for enzyme inhibition potential, particularly for acetylcholinesterase (AChE) and α-glucosidase, demonstrating the potential of these compounds in the field of enzyme inhibition (Organic & Medicinal Chemistry International Journal, 2020).

Catalysis and Reaction Efficiency

N-bromo sulfonamide reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, have been synthesized for use as efficient catalysts in various organic reactions. These compounds can catalyze reactions in neutral media and offer advantages like high yields and short reaction times (New Journal of Chemistry, 2014).

Photophysical Properties

Sulfonamide derivatives, including those with 4-bromophenyl groups, have been studied for their photophysical properties. These compounds exhibit fluorescence in the blue-green region and their properties vary with different aryl parts. This makes them interesting for spectroscopic characterization and potential applications in biological systems (Erzincan University Journal of Science and Technology, 2016).

Biological and Anticancer Activities

Sulfonamide-derived compounds, such as those with 4-bromo-2-[(E)-{4-[(3,4-dimethylisoxazol-5 yl)sulfamoyl]phenyl} iminiomethyl] phenolate, have been synthesized and screened for their antibacterial, antifungal, and cytotoxic activities. Studies have shown that these compounds exhibit moderate to significant antibacterial activity and good antifungal activity (Applied Organometallic Chemistry, 2011).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many sulfonamide antibiotics work by inhibiting bacterial synthesis of folic acid, which is necessary for growth and reproduction .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. Given the presence of a sulfonamide group, one possible area of study could be its potential use as an antibiotic .

properties

IUPAC Name

N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c1-2-23-17-11-12-18(16-6-4-3-5-15(16)17)24(21,22)20-14-9-7-13(19)8-10-14/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMHVQOHXPMTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-ethoxynaphthalene-1-sulfonamide

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